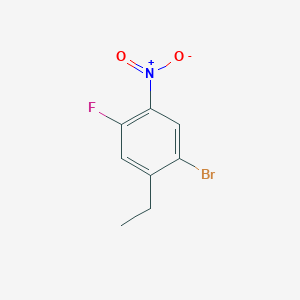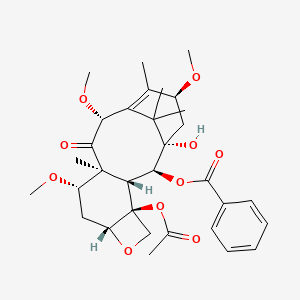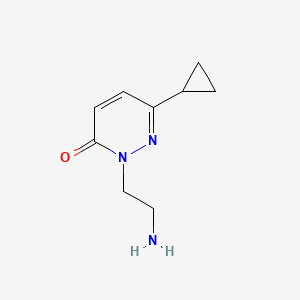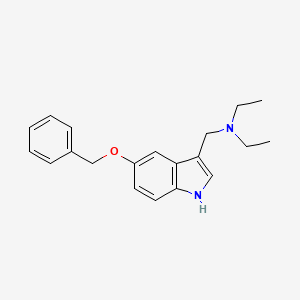![molecular formula C8H17N3O2 B13434080 (2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
(2R)-2-[(2S)-2-Aminobutanamido]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2S)-2-Aminobutanamido]butanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-2-Aminobutanamido]butanamide typically involves the condensation of appropriate amines and carboxylic acids. One common method includes the use of coupling agents to facilitate the formation of the amide bond. For instance, the reaction between (2S)-2-aminobutanoic acid and (2R)-2-aminobutanoic acid can be catalyzed by agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. These processes utilize optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of single-atom catalysts have been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2S)-2-Aminobutanamido]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(2R)-2-[(2S)-2-Aminobutanamido]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various reactions
Mécanisme D'action
The mechanism of action of (2R)-2-[(2S)-2-Aminobutanamido]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[(2S)-2-Aminopropanamido]propanamide
- (2R)-2-[(2S)-2-Aminopentanamido]pentanamide
- (2R)-2-[(2S)-2-Aminohexanamido]hexanamide
Uniqueness
(2R)-2-[(2S)-2-Aminobutanamido]butanamide is unique due to its specific stereochemistry and the presence of two chiral centers. This makes it particularly valuable for studies involving stereochemical effects and chiral recognition. Its distinct structure also allows for unique interactions with biological molecules, making it a valuable tool in biochemical and pharmaceutical research .
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6+/m0/s1 |
Clé InChI |
GOEVIAYIADFCTD-NTSWFWBYSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N[C@H](CC)C(=O)N)N |
SMILES canonique |
CCC(C(=O)NC(CC)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)




![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)



